はんのうじょうけん

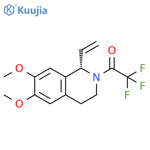

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Tetrahydrofuran ; 30 min, 50 °C; 50 °C → rt

1.2 6 h, rt

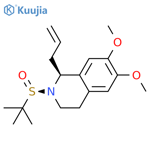

2.1 Reagents: Oxygen Catalysts: Palladium diacetate , 1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Methanol , Water ; 16 h, 1 atm, rt

3.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 16 h, rt

4.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux

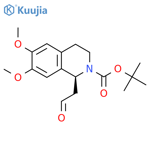

5.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ; rt; 48 h, 1 atm, rt

リファレンス

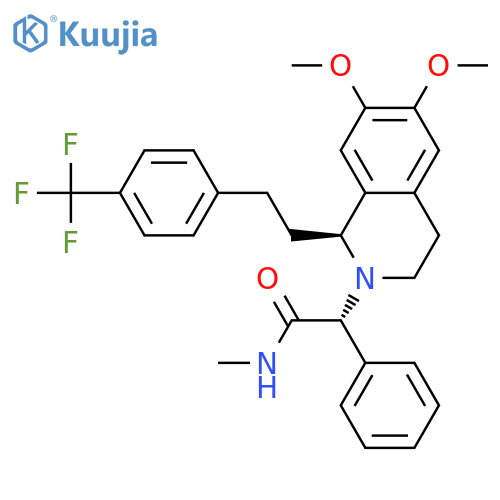

Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation

Fananas-Mastral, Martin; et al,

Organic & Biomolecular Chemistry,

2013,

11(27),

4521-4525